molecular formula C13H8ClNO2 B12622036 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile CAS No. 920036-09-5

3-(3-chloro-5-hydroxyphenoxy)Benzonitrile

Cat. No.: B12622036
CAS No.: 920036-09-5
M. Wt: 245.66 g/mol
InChI Key: SBDDEKMWSHYMEF-UHFFFAOYSA-N
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Description

3-(3-chloro-5-hydroxyphenoxy)Benzonitrile is an organic compound with the molecular formula C13H8ClNO2 and a molecular weight of 245.66 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 3-chloro-5-hydroxyphenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile typically involves the reaction of 3-chloro-5-hydroxyphenol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-hydroxyphenoxy)Benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-chloro-5-hydroxyphenoxy)Benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chloro-5-hydroxyphenoxy)Benzonitrile is unique due to the presence of both the chloro and hydroxy groups on the phenoxy moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

920036-09-5

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-(3-chloro-5-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H8ClNO2/c14-10-5-11(16)7-13(6-10)17-12-3-1-2-9(4-12)8-15/h1-7,16H

InChI Key

SBDDEKMWSHYMEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)Cl)C#N

Origin of Product

United States

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